1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
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Overview
Description
1-(Iodomethyl)-2-oxabicyclo[311]heptane is a bicyclic organic compound featuring an iodomethyl group and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reaction of a suitable bicyclic precursor with iodomethane under specific conditions. For instance, the use of N-hydroxyphthalimide esters of the corresponding carboxylic acids in a photocatalytic Minisci-like reaction has been reported . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and may require a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicyclo structure provides rigidity and specific spatial orientation. These interactions can influence biological pathways and molecular recognition processes.
Comparison with Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be compared with other bicyclic compounds such as:
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one: This compound features an azabicyclo structure and is used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of an iodomethyl group and an oxabicyclo structure, which imparts distinct chemical and physical properties.
Biological Activity
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H11I O
This bicyclic structure contributes to its reactivity and interaction with biological systems, making it a subject of interest for various pharmacological applications.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components through various mechanisms:
- Alkylation : The iodomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : The ability to induce apoptosis in cancer cells has been observed in related compounds, indicating that this compound may also exhibit similar effects.
Antimicrobial Activity
A study conducted by Malygin (2020) investigated the antimicrobial properties of various iodomethyl derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Alkylation, Apoptosis induction |
2-(Chloromethyl)-6-nitro-1H-benzimidazole | Antimicrobial | Alkylation, Reactive intermediates |
6-Nitro-1H-benzimidazole | Limited reactivity | Primarily non-reactive |
This table highlights the unique biological activities associated with this compound compared to similar compounds.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBLETYZTVRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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